Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Overview
Description
Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound with the molecular formula C11H19NO3S and a molecular weight of 245.34 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a sulfur atom and a nitrogen atom within the ring system. It is often used as a building block in organic synthesis due to its versatile reactivity and structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a nucleophilic substitution reaction involving a suitable precursor, such as a halogenated compound, and a nucleophile containing the sulfur and nitrogen atoms.
Introduction of the Hydroxy Group: The hydroxy group is introduced via an oxidation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate undergoes various types of chemical reactions, including:
Substitution: The spirocyclic core can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, PCC, Jones reagent.
Reducing Agents: LiAlH4, NaBH4.
Nucleophiles: Halogenated compounds, sulfur-containing nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various spirocyclic derivatives.
Scientific Research Applications
Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide .
- Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide .
Uniqueness
Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-10(2,3)15-9(14)12-6-11(7-12)4-8(13)5-16-11/h8,13H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODXOUPGRJCVQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130554 | |
Record name | 5-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501130554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1453315-70-2 | |
Record name | 5-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1453315-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501130554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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